CS12192

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

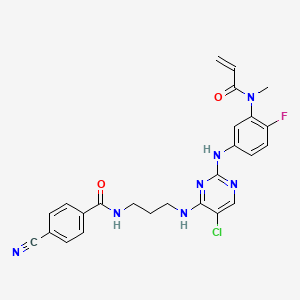

Properties

Molecular Formula |

C25H23ClFN7O2 |

|---|---|

Molecular Weight |

507.9 g/mol |

IUPAC Name |

N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide |

InChI |

InChI=1S/C25H23ClFN7O2/c1-3-22(35)34(2)21-13-18(9-10-20(21)27)32-25-31-15-19(26)23(33-25)29-11-4-12-30-24(36)17-7-5-16(14-28)6-8-17/h3,5-10,13,15H,1,4,11-12H2,2H3,(H,30,36)(H2,29,31,32,33) |

InChI Key |

ZHLODYGHLUYMDJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=C(C=CC(=C1)NC2=NC=C(C(=N2)NCCCNC(=O)C3=CC=C(C=C3)C#N)Cl)F)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of CS12192: A Selective JAK3/JAK1/TBK1 Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CS12192, a novel small molecule inhibitor targeting Janus kinase 3 (JAK3), and to a lesser extent, Janus kinase 1 (JAK1) and TANK-binding kinase 1 (TBK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in autoimmune and inflammatory diseases.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the catalytic activity of JAK3, a critical enzyme in the signaling pathways of several cytokines that share the common gamma chain (γc) receptor subunit. These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are pivotal in the proliferation, differentiation, and activation of lymphocytes. By blocking JAK3, this compound effectively curtails the downstream signaling cascade mediated by the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.

Furthermore, this compound demonstrates partial inhibitory activity against JAK1 and TBK1. The inhibition of JAK1, which pairs with other JAKs to transduce signals for a broader range of cytokines, contributes to the overall immunosuppressive effect of the compound. The targeting of TBK1, a key kinase in the interferon signaling pathway, suggests an additional mechanism by which this compound may modulate inflammatory responses and potentially reduce tissue damage associated with excessive interferon production. This multi-targeted, yet selective, inhibition profile positions this compound as a promising candidate for the treatment of a variety of autoimmune disorders.

Quantitative Analysis of Kinase Inhibition

The selectivity of this compound has been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of JAK3.

| Kinase | IC50 (nM) |

| JAK3 | 11 |

| TBK1 | 162 |

| JAK1 | Data not available |

| JAK2 | Data not available |

| TYK2 | Data not available |

Note: While this compound is reported to be selective for JAK3 over JAK1, JAK2, and TYK2, specific IC50 values for the latter three kinases were not available in the reviewed literature.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on JAK3, JAK1, and TBK1 leads to the disruption of key inflammatory and immune signaling pathways.

The Selective JAK3 Inhibitor CS12192: A Deep Dive into its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS12192 is a novel, orally bioavailable small molecule inhibitor that demonstrates high selectivity for Janus kinase 3 (JAK3), with additional inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1). This selective inhibition profile positions this compound as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases. Preclinical studies have demonstrated its potential in treating conditions such as rheumatoid arthritis, psoriasis, alopecia areata, and graft-versus-host disease. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies to inform further research and development efforts.

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), plays a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory disorders. While several JAK inhibitors have been approved for clinical use, many exhibit a broad inhibition profile across the JAK family, which can lead to off-target effects. The development of more selective JAK inhibitors, therefore, represents a significant therapeutic advancement.

This compound has emerged as a selective JAK3 inhibitor. The expression of JAK3 is primarily restricted to hematopoietic cells, and it is crucial for signaling through the common gamma chain (γc) of receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By selectively targeting JAK3, this compound offers the potential for a more focused immunomodulatory effect with an improved safety profile. Furthermore, its inhibitory activity against TBK1, a key kinase in the interferon signaling pathway, may contribute to its therapeutic efficacy.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the kinase activity of JAK3, and to a lesser extent, JAK1 and TBK1. This inhibition disrupts the downstream signaling cascades initiated by various cytokines and interferons.

Inhibition of the JAK-STAT Signaling Pathway

Upon cytokine binding to their receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. By inhibiting JAK3 and JAK1, this compound blocks the phosphorylation and activation of downstream STAT proteins, thereby interrupting the signaling of multiple pro-inflammatory cytokines.[1][2]

Inhibition of the TBK1 Signaling Pathway

TBK1 is a non-canonical IκB kinase that plays a crucial role in the innate immune response, particularly in the production of type I interferons (IFNs). Upon activation by pattern recognition receptors, TBK1 phosphorylates and activates interferon regulatory factors (IRFs), such as IRF3. Activated IRFs then translocate to the nucleus and induce the expression of type I IFNs. By inhibiting TBK1, this compound can suppress the excessive production of type I IFNs, which are implicated in the pathology of several autoimmune diseases.[2]

Quantitative Data

In Vitro Kinase Inhibition

This compound demonstrates potent and selective inhibition of JAK family kinases and TBK1. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) | Selectivity vs. JAK3 |

| JAK3 | 11 | 1x |

| JAK1 | 105 | 9.5x |

| TBK1 | 162 | 14.7x |

| JAK2 | 1404 | 127.6x |

| TYK2 | >10,000 | >909x |

| Data sourced from publicly available information.[1] |

Cellular Activity

The inhibitory activity of this compound on cytokine-induced STAT phosphorylation in cellular assays confirms its mechanism of action.

| Cell Line | Cytokine Stimulus | Phosphorylated STAT | IC50 (nM) |

| KHYG-1 | IL-2 | pSTAT1, pSTAT3, pSTAT5 | Data not publicly available |

| This compound has been shown to inhibit IL-2-stimulated phosphorylation of STAT1, 3, and 5 in the KHYG-1 cell line.[1] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats following oral administration have been conducted to evaluate the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value |

| Cmax (Maximum Concentration) | Data not publicly available |

| Tmax (Time to Maximum Concentration) | Data not publicly available |

| AUC (Area Under the Curve) | Data not publicly available |

| t1/2 (Half-life) | Data not publicly available |

| Oral Bioavailability | Data not publicly available |

| Specific quantitative pharmacokinetic data for this compound are not currently available in the public domain. |

Preclinical Efficacy

This compound has demonstrated dose-dependent efficacy in various animal models of autoimmune diseases.

| Disease Model | Animal | Key Efficacy Endpoint | This compound Treatment | Result |

| Collagen-Induced Arthritis (CIA) | Rat | Arthritis Score | Oral, dose-dependent | Significant reduction in arthritis score and joint inflammation.[2][3][4] |

| Psoriasis (IL-23 Induced) | Mouse | Ear Thickness | Oral, dose-dependent | Significant reduction in ear thickness and inflammation.[5] |

| Alopecia Areata (Graft-Induced) | C3H/HeJ Mouse | Hair Regrowth Score | Oral, dose-dependent | Promotion of hair regrowth.[6][7] |

| Graft-versus-Host Disease (GVHD) | Mouse | Survival Rate | 40 and 80 mg/kg BID | Significantly improved survival rate.[8] |

| Specific quantitative efficacy data, such as percentage reduction in scores or measurements, are not consistently reported across all public sources. |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC50 of this compound against target kinases (JAK1, JAK2, JAK3, TYK2, TBK1).

Materials:

-

Recombinant human JAK1, JAK2, JAK3, TYK2, and TBK1 enzymes

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

-

Add the kinase enzyme to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to quantify the amount of product (e.g., ADP) formed or the amount of substrate phosphorylated.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay (General Protocol)

Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

A suitable cell line (e.g., KHYG-1, peripheral blood mononuclear cells)

-

Relevant cytokine (e.g., IL-2)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., methanol)

-

Fluorescently labeled antibodies against phosphorylated STATs (e.g., pSTAT1, pSTAT3, pSTAT5)

-

Flow cytometer

Procedure:

-

Culture cells to the desired density.

-

Starve the cells of serum or cytokines for a period to reduce baseline STAT phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Fix the cells to preserve the phosphorylation state of the proteins.

-

Permeabilize the cells to allow for intracellular antibody staining.

-

Stain the cells with fluorescently labeled antibodies specific for the phosphorylated forms of the STAT proteins of interest.

-

Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in response to cytokine stimulation in the presence and absence of this compound.

-

Determine the IC50 value for the inhibition of STAT phosphorylation.

Collagen-Induced Arthritis (CIA) in Rats (General Protocol)

Objective: To evaluate the in vivo efficacy of this compound in a rat model of rheumatoid arthritis.

Materials:

-

Lewis or Sprague-Dawley rats

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for paw measurement

Procedure:

-

Immunization: On day 0, emulsify bovine type II collagen in CFA or IFA and inject intradermally at the base of the tail.

-

Booster: On day 7 or 21, administer a booster injection of collagen emulsified in IFA.

-

Disease Monitoring: Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Scoring: Score the severity of arthritis in each paw based on a pre-defined scale (e.g., 0-4). The total arthritis score per animal is the sum of the scores for all four paws.

-

Treatment: Once arthritis is established (e.g., around day 10-14), randomize the animals into treatment groups and begin daily oral administration of this compound or vehicle.

-

Efficacy Assessment: Continue to monitor and score arthritis severity throughout the treatment period. Measure paw thickness regularly using calipers.

-

Terminal Analysis: At the end of the study, collect blood for cytokine analysis and joint tissues for histological evaluation of inflammation, cartilage damage, and bone erosion.

Conclusion

This compound is a promising selective JAK3 inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy in multiple models of autoimmune disease. Its selectivity for JAK3 over other JAK isoforms, combined with its activity against TBK1, suggests a potential for a favorable benefit-risk profile. The data presented in this technical guide support the continued development of this compound as a novel therapeutic agent for the treatment of a range of inflammatory and autoimmune conditions. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety in human subjects.

References

- 1. Surgical Methods for Full-Thickness Skin Grafts to Induce Alopecia Areata in C3H/HeJ Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "Current Protocols: Alopecia Areata Mouse Models for Drug Efficacy and " by John P Sundberg, Eddy H C Wang et al. [mouseion.jax.org]

- 6. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]

- 7. chondrex.com [chondrex.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Unraveling the Therapeutic Potential of CS12192: A Deep Dive into its Molecular Targets and Signaling Pathways

For Immediate Release

SHENZHEN, China – CS12192, a novel small molecule inhibitor developed by Shenzhen Chipscreen Biosciences Co., Ltd., is demonstrating significant promise in the preclinical treatment of a range of autoimmune diseases. This technical guide provides an in-depth analysis of the compound's core targets, associated signaling pathways, and the experimental validation of its mechanism of action. Designed for researchers, scientists, and drug development professionals, this document consolidates the current understanding of this compound's therapeutic potential.

This compound is a potent and selective inhibitor of Janus kinase 3 (JAK3), with secondary activity against Janus kinase 1 (JAK1) and TANK-binding kinase 1 (TBK1). This unique selectivity profile allows this compound to modulate key inflammatory pathways implicated in various autoimmune disorders, including rheumatoid arthritis, psoriasis, and systemic lupus erythematosus.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against its primary targets has been quantified through rigorous biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for JAK3.

| Target Kinase | IC50 (nM) |

| JAK3 | 11 |

| JAK1 | 105 |

| TBK1 | 162 |

| JAK2 | 1404 |

| Flt4 | 107 |

Data sourced from publicly available information on this compound.[1]

Core Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by intercepting critical signaling cascades downstream of cytokine receptors and pattern recognition receptors.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling route for numerous cytokines involved in immune cell development, differentiation, and activation. This compound's potent inhibition of JAK3, and to a lesser extent JAK1, disrupts the phosphorylation and subsequent activation of STAT proteins, including STAT1, STAT3, and STAT5.[1] This blockade effectively dampens the inflammatory response driven by cytokines that signal through these pathways.

The TBK1/IRF3 Pathway and its link to cGAS-STING

TANK-binding kinase 1 (TBK1) is a key kinase in the signaling pathway downstream of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, which is activated by cytosolic DNA. This pathway leads to the production of type I interferons (IFNs), potent pro-inflammatory cytokines. This compound's inhibition of TBK1 leads to reduced activation of interferon regulatory factor 3 (IRF3) and subsequent downregulation of type I IFN gene expression.[2] This mechanism is particularly relevant in autoimmune diseases like rheumatoid arthritis where the cGAS-STING pathway is implicated in pathogenesis.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Methodology:

-

Kinase Panel: Recombinant human kinases (JAK1, JAK2, JAK3, TBK1, Flt4, etc.) are used.

-

Assay Principle: A common method is a radiometric filter binding assay using a peptide substrate. The assay measures the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into the substrate by the kinase.

-

Procedure:

-

Kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer containing ATP and MgCl2.

-

The reaction is initiated by the addition of [γ-33P]ATP.

-

After incubation, the reaction is stopped, and the mixture is transferred to a filter membrane which binds the phosphorylated substrate.

-

Unbound [γ-33P]ATP is washed away.

-

The radioactivity on the filter is measured using a scintillation counter.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-STAT Assay

Objective: To assess the effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Line: A relevant cell line expressing the target JAKs and STATs, such as the KHYG-1 natural killer cell line, is used.[1]

-

Stimulation: Cells are stimulated with a cytokine known to activate the JAK/STAT pathway, for example, Interleukin-2 (IL-2).[1]

-

Procedure:

-

Cells are pre-incubated with various concentrations of this compound.

-

Cells are then stimulated with the cytokine for a short period (e.g., 15-30 minutes).

-

Cells are lysed, and protein concentrations are determined.

-

-

Detection: The levels of phosphorylated STAT (p-STAT) and total STAT are measured using techniques such as:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-STAT and total STAT.

-

ELISA: A sandwich ELISA format can be used with a capture antibody for total STAT and a detection antibody for p-STAT.

-

-

Data Analysis: The ratio of p-STAT to total STAT is calculated and compared between treated and untreated cells to determine the inhibitory effect of this compound.

In Vivo Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Animal Model: Typically, DBA/1 mice or Wistar rats are used.

-

Induction of Arthritis:

-

Animals are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

A booster immunization is given 21 days later.

-

-

Treatment: Once arthritis develops, animals are treated orally with this compound or a vehicle control daily.

-

Assessment of Disease Severity:

-

Clinical Scoring: Arthritis severity is scored based on paw swelling and erythema.

-

Paw Thickness Measurement: Paw thickness is measured using calipers.

-

Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E, Safranin O) to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and autoantibodies can be measured by ELISA.

-

-

Data Analysis: Statistical analysis is performed to compare the disease parameters between the this compound-treated and control groups.

Conclusion

This compound represents a promising therapeutic candidate for autoimmune diseases due to its selective inhibition of JAK3, JAK1, and TBK1. By effectively targeting the JAK/STAT and TBK1/IRF3 signaling pathways, this compound demonstrates a potent ability to suppress the key inflammatory mechanisms driving these conditions. The preclinical data generated from robust in vitro and in vivo models provide a strong rationale for its continued clinical development. Further investigation will be crucial to fully elucidate its therapeutic potential and safety profile in human subjects.

References

In Vitro Kinase Selectivity Profile of CS12192: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS12192 is a novel small molecule inhibitor that demonstrates significant therapeutic potential in various autoimmune disease models.[1] This technical guide provides a detailed overview of the in vitro kinase selectivity profile of this compound, presenting key quantitative data, experimental methodologies, and relevant signaling pathways. This compound is characterized as a selective inhibitor of Janus Kinase 3 (JAK3), with secondary activity against Janus Kinase 1 (JAK1) and TANK-binding kinase 1 (TBK1).[1] This unique selectivity profile underpins its mechanism of action in modulating immune responses.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. This family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells, making it a compelling target for immunomodulatory therapies with a potentially wider therapeutic window. This compound, developed by Chipscreen Biosciences, is a selective JAK3 inhibitor that also exhibits partial inhibition of JAK1 and TBK1.[2][3] TBK1 is a key kinase in the signaling pathways that lead to the production of type I interferons, which are implicated in the pathogenesis of autoimmune diseases. The dual action of this compound on both the JAK/STAT and TBK1 pathways may offer a synergistic therapeutic effect in autoimmune disorders.

Quantitative Kinase Inhibition Profile

The in vitro inhibitory activity of this compound was assessed against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency and selectivity of the compound.

| Kinase Target | IC50 (nM) |

| JAK3 | 11 |

| JAK1 | >11 (exact value not specified in abstract) |

| JAK2 | >11 (exact value not specified in abstract) |

| TYK2 | >11 (exact value not specified in abstract) |

| TBK1 | 162 |

| Table 1: In Vitro Kinase Inhibition Data for this compound. Data sourced from a review article citing preclinical studies.[4] |

The data demonstrates that this compound is a potent inhibitor of JAK3.[4] The compound exhibits selectivity for JAK3 over other JAK family members, although the precise fold-selectivity is not detailed in the currently available literature.[4] Furthermore, this compound displays inhibitory activity against TBK1 in the nanomolar range.[4]

Experimental Protocols

While the specific, detailed experimental protocols for the in vitro kinase assays of this compound are not publicly available in full, the following represents a generalized methodology based on standard industry practices for determining kinase inhibitor IC50 values.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified kinases (JAK1, JAK2, JAK3, TYK2, and TBK1).

Materials:

-

Recombinant human kinases (JAK1, JAK2, JAK3, TYK2, TBK1)

-

Kinase-specific peptide substrates

-

Adenosine triphosphate (ATP)

-

This compound (serially diluted)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or similar)

-

Microplates (e.g., 384-well)

-

Plate reader capable of detecting luminescence or fluorescence resonance energy transfer (FRET)

Generalized Kinase Activity Assay (e.g., ADP-Glo™ format):

-

Reaction Setup: A master mix is prepared containing the assay buffer, a specific kinase, and its corresponding peptide substrate.

-

Inhibitor Addition: Serial dilutions of this compound in DMSO are added to the assay wells, followed by the addition of the kinase/substrate master mix. A DMSO-only control (representing 0% inhibition) and a no-kinase control (for background) are also included.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each respective kinase to ensure accurate determination of competitive inhibition.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase reaction.

-

Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways

This compound exerts its effects by inhibiting key signaling pathways involved in immune cell activation and inflammation.

JAK/STAT Signaling Pathway:

Cytokines, such as interleukins and interferons, bind to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, proliferation, and differentiation. By inhibiting JAK3 and to a lesser extent JAK1, this compound can block the signaling of a range of cytokines that are crucial for the function of lymphocytes.

TBK1 Signaling Pathway:

TBK1 is a non-canonical IκB kinase (IKK) that plays a crucial role in the innate immune response, particularly in the signaling pathways downstream of pattern recognition receptors (PRRs) that detect viral and bacterial components. Activation of these pathways leads to the TBK1-mediated phosphorylation and activation of interferon regulatory factors (IRFs), such as IRF3 and IRF7. These activated IRFs then translocate to the nucleus and induce the expression of type I interferons (IFN-α/β), which are potent pro-inflammatory cytokines. By inhibiting TBK1, this compound can dampen the production of type I interferons, thereby reducing inflammation.

Conclusion

This compound is a potent and selective inhibitor of JAK3 with additional activity against JAK1 and TBK1. This multi-targeted profile provides a strong rationale for its development in the treatment of autoimmune diseases. The inhibition of both the JAK/STAT and TBK1 signaling pathways allows this compound to modulate distinct but complementary arms of the immune response. Further studies, including comprehensive kinome-wide profiling, will provide a more complete understanding of the selectivity and potential off-target effects of this compound, which will be crucial for its continued clinical development.

References

- 1. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chipscreen Biosciences's Original New Drug this compound: Investigational New Drug (IND) Application Accepted [prnewswire.com]

- 4. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics and Pharmacodynamics of CS12192: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS12192 is a novel, orally administered small molecule inhibitor targeting Janus kinase 3 (JAK3), Janus kinase 1 (JAK1), and TANK-binding kinase 1 (TBK1). Developed by Shenzhen Chipscreen Biosciences, this compound has demonstrated significant therapeutic potential in preclinical models of various autoimmune diseases, including rheumatoid arthritis, psoriasis, systemic lupus erythematosus, and atopic dermatitis.[1][2][3] Its mechanism of action involves the modulation of the JAK/STAT signaling pathway, a critical mediator of cytokine signaling in immune responses. This technical guide provides a comprehensive summary of the currently available in vivo pharmacokinetic and pharmacodynamic data for this compound, details of the experimental protocols used in its preclinical evaluation, and visualizations of its signaling pathway and experimental workflows.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in the signaling pathways of numerous cytokines and growth factors, which are central to the pathogenesis of autoimmune diseases.[1][2] this compound is a selective inhibitor of JAK3, with additional activity against JAK1 and TBK1.[2][3] This unique selectivity profile suggests a broad potential for therapeutic intervention in a range of autoimmune and inflammatory conditions. The inhibition of JAK3 is crucial for blocking the signaling of cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are essential for the proliferation and function of lymphocytes. The additional inhibition of JAK1 and TBK1 may provide further therapeutic benefits by modulating a wider range of pro-inflammatory signals.

Pharmacokinetics (PK)

While detailed quantitative pharmacokinetic data from preclinical in vivo studies are not extensively published in the peer-reviewed literature, a Phase 1 clinical trial in healthy subjects (NCT05922709) has been registered to evaluate the safety, tolerability, and pharmacokinetic profiles of this compound. The study design includes single ascending dose (SAD), multiple ascending dose (MAD), and food effect (FE) arms, which will provide crucial pharmacokinetic data.

The planned pharmacokinetic parameters to be evaluated in this clinical trial are summarized in the table below.

Table 1: Planned Human Pharmacokinetic Parameters for this compound (NCT05922709)

| Parameter | Description | Study Arm |

| Cmax | Maximum Observed Plasma Concentration | SAD, MAD, FE |

| AUC0-48h | Area Under the Plasma Concentration-time Curve from time 0 to 48 hours | SAD, MAD, FE |

Note: The data from this clinical trial are not yet publicly available. This table reflects the planned endpoints as described in the clinical trial registration.

Pharmacodynamics (PD) and Efficacy In Vivo

Preclinical studies have demonstrated the in vivo efficacy of this compound in various murine models of autoimmune diseases.

Rheumatoid Arthritis (RA)

In rat models of adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA), oral administration of this compound dose-dependently ameliorated disease severity, as evidenced by reduced hind paw swelling, improved body weight, and decreased bone destruction.[2] In a mouse CIA model, this compound also attenuated disease severity, which was associated with suppressed CD4+ T cell activation and Th17 function, as well as reduced serum levels of pro-inflammatory cytokines.[2]

Autoimmune Dermatoses

This compound has shown efficacy in murine models of several autoimmune skin conditions.[1]

-

Psoriasis (PSO): In an IL-23-induced psoriasis model, mice treated with this compound exhibited reduced ear thickness and ear weight compared to the vehicle group.[1]

-

Systemic Lupus Erythematosus (SLE): In a spontaneous SLE model (MRL/lpr mice), this compound improved cutaneous manifestations such as lymphadenectasis and skin lesions.[1]

-

Atopic Dermatitis (AD): In oxazolone (OXA) and dinitrochlorobenzene (DNCB)-induced AD models, this compound dose-dependently reduced ear swelling and improved histological scores, showing comparable efficacy to the marketed JAK1/JAK2 inhibitor, baricitinib.[1]

Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound in Preclinical Models

| Disease Model | Species | Key Efficacy Endpoints | Reference |

| Adjuvant-Induced Arthritis (AIA) | Rat | Reduced hind paw swelling, improved body weight, decreased bone destruction | [2] |

| Collagen-Induced Arthritis (CIA) | Rat, Mouse | Reduced disease severity, suppressed CD4+ T cell activation, reduced pro-inflammatory cytokines | [2] |

| IL-23-Induced Psoriasis | Mouse | Reduced ear thickness and ear weight | [1] |

| Spontaneous Systemic Lupus Erythematosus (MRL/lpr) | Mouse | Ameliorated lymphadenectasis and skin lesions | [1] |

| Oxazolone/DNCB-Induced Atopic Dermatitis | Mouse | Reduced ear swelling, improved histological scores | [1] |

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting JAK3 and JAK1, this compound effectively blocks the signaling of a wide array of pro-inflammatory cytokines. The inhibition of TBK1 provides an additional mechanism by potentially down-regulating interferon gene expression.[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Collagen-Induced Arthritis (CIA) in Rats

-

Animals: Male Lewis rats.

-

Induction: Rats were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was given on day 7.

-

Treatment: Oral administration of this compound or vehicle was initiated on day 0 (prophylactic) or after the onset of arthritis (therapeutic) and continued daily.

-

Assessments: Disease severity was evaluated using an arthritis score. Hind paw swelling was measured with a plethysmometer. At the end of the study, paws were collected for histological analysis and bone destruction was assessed by micro-CT.

-

Biomarkers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies were measured by ELISA.

IL-23-Induced Psoriasis in Mice

-

Animals: BALB/c mice.

-

Induction: Mice received daily intradermal injections of IL-23 into the ear.

-

Treatment: this compound or vehicle was administered orally once daily.

-

Assessments: Ear thickness was measured daily using a digital micrometer. At the end of the experiment, ear weight was determined, and ear tissue was collected for histological analysis.

Oxazolone-Induced Atopic Dermatitis in Mice

-

Animals: BALB/c mice.

-

Induction: Mice were sensitized with oxazolone on the shaved abdomen. Five days later, the right ear was challenged with oxazolone.

-

Treatment: Oral administration of this compound or vehicle commenced one hour before the challenge and continued daily.

-

Assessments: Ear swelling was measured at various time points after the challenge. Histological analysis of the ear tissue was performed to assess inflammation and epidermal hyperplasia.

Conclusion

This compound is a promising novel inhibitor of JAK3, JAK1, and TBK1 with demonstrated efficacy in a range of preclinical models of autoimmune diseases. Its oral bioavailability and dose-dependent in vivo activity make it a compelling candidate for further clinical development. The forthcoming results from the Phase 1 clinical trial will be critical in elucidating its pharmacokinetic profile in humans and will guide future clinical studies to establish its therapeutic potential in patients with autoimmune and inflammatory disorders. The unique triple-kinase inhibition profile of this compound may offer a differentiated and effective therapeutic approach for these complex diseases.

References

Unraveling the Potential of CS12192: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction:

CS12192 is an investigational small molecule inhibitor targeting Janus kinases (JAKs) and TANK-binding kinase 1 (TBK1), demonstrating significant therapeutic potential in a range of preclinical autoimmune disease models. Developed by Chipscreen Biosciences, this novel compound exhibits a selective inhibition profile, primarily targeting JAK3 and, to a lesser extent, JAK1 and TBK1. This targeted approach suggests a promising strategy for mitigating the inflammatory cascades that drive autoimmune pathologies, including rheumatoid arthritis, psoriasis, systemic lupus erythematosus (SLE), and atopic dermatitis. In 2020, the Investigational New Drug (IND) application for this compound for the treatment of autoimmune diseases was accepted by the National Medical Products Administration of China. This guide provides an in-depth technical overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action to support further research and development in the field of autoimmune diseases.

Mechanism of Action: A Multi-pronged Approach to Immune Modulation

This compound exerts its immunomodulatory effects by selectively inhibiting key signaling molecules within the JAK-STAT and TBK1 pathways. This dual activity allows for the disruption of pro-inflammatory cytokine signaling and the modulation of innate immune responses.

The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors involved in immune cell development, activation, and function. This compound's primary target, JAK3, is predominantly expressed in hematopoietic cells and plays a crucial role in signaling downstream of common gamma chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound effectively dampens the signaling of these cytokines, which are pivotal in lymphocyte proliferation and differentiation. The partial inhibition of JAK1, which pairs with other JAKs to transduce signals for a wide array of cytokines, further broadens its anti-inflammatory effects. This inhibition leads to a decrease in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key transcription factors for many pro-inflammatory genes.[1][2]

Concurrently, this compound's inhibition of TBK1 modulates the innate immune response. TBK1 is a key kinase in the signaling pathways downstream of pattern recognition receptors, such as Toll-like receptors, and is essential for the production of type I interferons (IFNs). By inhibiting TBK1, this compound can reduce the activation of Interferon Regulatory Factor 3 (IRF3) and subsequent IFN gene expression, thereby mitigating IFN-driven inflammation which is implicated in the pathology of several autoimmune diseases.[2]

Preclinical Efficacy in Autoimmune Disease Models

This compound has demonstrated significant efficacy in various preclinical models of autoimmune diseases, effectively reducing disease severity and associated inflammatory markers.

| Disease Model | Animal Model | Key Findings | Reference |

| Rheumatoid Arthritis | Rat (Collagen-Induced Arthritis) | Dose-dependently ameliorated disease severity, hind paw swelling, and bone destruction. Reduced serum levels of rheumatic factor (RF), C-reactive protein (CRP), and anti-nuclear antibodies (ANA). Inhibited the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. | [1][3] |

| Rheumatoid Arthritis | Mouse (Collagen-Induced Arthritis) | Attenuated disease severity, suppressed CD4+ T cell activation and Th17 function, and reduced serum cytokine levels. | [2] |

| Psoriasis | Mouse (IL-23-Induced) | Reduced ear thickness and ear weight compared to vehicle-treated animals. | [4] |

| Systemic Lupus Erythematosus | Mouse (MRL/lpr) | Ameliorated cutaneous manifestations such as lymphadenectasis and skin lesions. | [4] |

| Atopic Dermatitis | Mouse (Oxazolone-Induced) | Dose-dependently improved ear swelling and reduced histological scores, with efficacy comparable to the marketed JAK1/JAK2 inhibitor, baricitinib. | [4] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key preclinical models are provided below.

Collagen-Induced Arthritis (CIA) in Rats

This model mimics many aspects of human rheumatoid arthritis.

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Induction:

-

Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).

-

On day 0, administer a primary immunization via intradermal injection at the base of the tail.

-

On day 7 or 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

-

-

This compound Administration:

-

Assessment:

-

Arthritis severity is scored based on erythema and swelling of the paws.

-

Paw volume can be measured using a plethysmometer.

-

Histopathological analysis of the joints is performed to assess inflammation, pannus formation, and bone erosion.

-

Serum levels of inflammatory markers (e.g., RF, CRP, cytokines) are measured by ELISA.

-

References

- 1. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of CS12192: A Novel Kinase Inhibitor for Rheumatoid Arthritis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. The pathogenesis of RA is complex, involving a cascade of inflammatory cytokines and immune cells that drive the disease process. A key signaling network implicated in mediating the effects of these cytokines is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Consequently, JAK inhibitors have emerged as a significant class of targeted synthetic disease-modifying antirheumatic drugs (DMARDs).

This technical guide provides a comprehensive overview of the preclinical data for CS12192, a novel small molecule inhibitor developed by Chipscreen Biosciences. This compound selectively targets JAK3 and, to a lesser extent, JAK1 and TANK-binding kinase 1 (TBK1).[1][2] This unique selectivity profile suggests a potential for potent immunomodulation with a favorable safety profile, making it a promising candidate for the treatment of RA and other autoimmune disorders.[1][3]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting key kinases involved in inflammatory signaling pathways. Its primary targets are JAK3, JAK1, and TBK1.[1][2]

-

JAK3 and JAK1 Inhibition: The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases crucial for cytokine signaling.[2] In RA, pro-inflammatory cytokines bind to their receptors, leading to the activation of associated JAKs. This triggers the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. This compound's potent inhibition of JAK3 and partial inhibition of JAK1 disrupts this cascade, leading to a decrease in the activation of STAT proteins (p-STATs).[1] This effectively dampens the signaling of multiple cytokines pivotal to RA pathogenesis.

-

TBK1 Inhibition: TBK1 plays a critical role in interferon signaling pathways, which can contribute to excessive tissue damage during inflammation.[2][3] By inhibiting TBK1, this compound reduces the phosphorylation of interferon regulatory factor 3 (p-IRF3) and subsequently down-regulates the expression of interferon-inducible genes, mitigating this aspect of the inflammatory response.[1]

Signaling Pathway Diagrams

Preclinical Efficacy in Rheumatoid Arthritis Models

This compound has demonstrated significant therapeutic effects in multiple well-established preclinical models of rheumatoid arthritis.

In Vitro Kinase and Cellular Activity

This compound shows selective inhibitory activity against JAK3, with less potent inhibition of JAK1 and TBK1.[1] This selectivity was confirmed in cellular assays, where this compound led to decreased phosphorylation of STATs and IRF3, and subsequent down-regulation of interferon gene expression in stimulated cultured cells.[1] Furthermore, this compound was shown to inhibit RANKL-induced osteoclast formation, a key process in the bone erosion characteristic of RA.[1]

Table 1: In Vitro Selectivity and Cellular Effects of this compound

| Target/Process | Effect of this compound | Implication in Rheumatoid Arthritis |

|---|---|---|

| JAK3 | Strong Inhibition | Blocks signaling of key cytokines (e.g., IL-2, IL-4, IL-7) involved in lymphocyte activation and proliferation. |

| JAK1 | Partial Inhibition | Modulates signaling of a broad range of pro-inflammatory cytokines. |

| TBK1 | Partial Inhibition | Reduces interferon-mediated inflammatory responses and potential tissue damage.[3] |

| STAT Phosphorylation | Decreased | Downregulates gene transcription driven by pro-inflammatory cytokines.[1] |

| IRF3 Phosphorylation | Decreased | Downregulates interferon gene expression.[1] |

| RANKL-induced Osteoclastogenesis | Inhibited | Reduces bone resorption and joint destruction.[1] |

In Vivo Efficacy in Rodent Models

Oral administration of this compound has been evaluated in both rat and mouse models of arthritis, demonstrating consistent, dose-dependent therapeutic benefits.[1]

Table 2: Summary of In Vivo Efficacy of this compound in RA Models

| Model | Species | Key Findings | Reference |

|---|---|---|---|

| Adjuvant-Induced Arthritis (AIA) | Rat | Dose-dependent amelioration of disease severity, hind paw swelling, body weight loss, and bone destruction. | [1] |

| Collagen-Induced Arthritis (CIA) | Rat | Dose-dependent amelioration of disease severity, hind paw swelling, body weight loss, and bone destruction. | [1] |

| Collagen-Induced Arthritis (CIA) | Mouse | Attenuation of disease severity, correlated with suppressed CD4+ T cell activation and Th17 function, and reduced pro-inflammatory cytokine/chemokine levels in serum and joints. |[1] |

Combination Therapy with Methotrexate (MTX)

In a rat collagen-induced arthritis (CIA) model, the combination of this compound with methotrexate, the standard-of-care for RA, was investigated.[3][4] The combination therapy demonstrated a synergistic effect, producing a better therapeutic outcome than either agent alone.[4]

Table 3: Effects of this compound and Methotrexate (MTX) in Rat CIA Model

| Treatment Group | Arthritis Score | X-ray Score | Serum Biomarkers (RF, CRP, ANA) | Joint Inflammation |

|---|---|---|---|---|

| This compound Monotherapy | Significantly Lowered | Significantly Lowered | Significantly Lowered | Alleviated |

| MTX Monotherapy | Significantly Lowered | Significantly Lowered | Significantly Lowered | Alleviated |

| This compound + MTX Combination | Further Improved Reduction | Further Improved Reduction | Further Improved Reduction | Greater Alleviation |

Data summarized from Fang Z, et al. (2022).[3][4]

Importantly, the combination treatment led to a significant shift in the immune cell profile within the synovial tissues, marked by a reduction in pathogenic Th17 cells and pro-inflammatory M1 macrophages, and an increase in protective regulatory T cells (Treg) and anti-inflammatory M2 macrophages.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

In Vivo Arthritis Models: Workflow

-

Collagen-Induced Arthritis (CIA) in Rats and Mice:

-

Induction: Susceptible strains (e.g., male Sprague-Dawley rats or DBA/1 mice, 7-8 weeks old) are immunized via intradermal injection at the base of the tail with an emulsion of bovine type II collagen (CII) and Complete Freund's Adjuvant (CFA).[4][5]

-

Booster: A booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA) is administered 7 to 21 days after the primary immunization to ensure high disease incidence.[5][6]

-

Treatment: Oral gavage of this compound, vehicle, or a positive control (like methotrexate) typically begins on the day of the secondary immunization and continues daily for a specified period (e.g., two to four weeks).[4]

-

Assessment: Disease progression is monitored by scoring clinical signs of arthritis (0-4 per paw), measuring paw swelling with calipers, and tracking body weight. At the end of the study, serum is collected for biomarker analysis (e.g., RF, CRP, cytokines via ELISA), and joints are harvested for histopathological examination and X-ray or micro-CT analysis of bone erosion.[4][7]

-

-

Adjuvant-Induced Arthritis (AIA) in Rats:

-

Induction: Arthritis is induced in susceptible rat strains by a single subcutaneous injection of CFA containing Mycobacterium tuberculosis into the footpad or at the base of the tail.[8][9]

-

Treatment and Assessment: The treatment and assessment paradigms are similar to the CIA model, with clinical signs of arthritis typically appearing 9-10 days after induction.[9]

-

In Vitro Osteoclast Formation Assay

This assay is critical for evaluating a compound's direct effect on bone-resorbing cells.

-

Cell Isolation: Bone marrow macrophages (BMMs) are isolated from the femurs and tibias of mice.[10]

-

Differentiation: The BMMs are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to promote macrophage survival and proliferation. To induce differentiation into osteoclasts, Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is added to the culture medium, along with various concentrations of this compound or a vehicle control.[10][11]

-

Assessment: After 5-7 days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive, multinucleated (≥3 nuclei) cells are identified and counted as mature osteoclasts.[11] Functional assessment can be performed by plating cells on bone-mimicking substrates and measuring the area of resorption pits.[11]

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for rheumatoid arthritis. Its unique mechanism of selectively inhibiting JAK3/JAK1 and TBK1 provides a multi-pronged approach to suppressing the chronic inflammation and joint destruction characteristic of the disease.[1][2] In established animal models of RA, this compound monotherapy effectively ameliorated disease severity, reduced inflammation, and protected against bone erosion.[1] Furthermore, its synergistic activity with methotrexate suggests a promising role in combination therapy strategies for RA patients.[3][4] These comprehensive preclinical findings provide a robust rationale for the ongoing clinical investigation of this compound in rheumatoid arthritis and other autoimmune diseases.

References

- 1. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. inotiv.com [inotiv.com]

- 8. chondrex.com [chondrex.com]

- 9. inotiv.com [inotiv.com]

- 10. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Study on the Inhibition of RANKL-Induced Osteoclast Differentiation In Vitro by Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CS12192 in TBK1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS12192 is a novel small molecule inhibitor targeting Janus kinase 3 (JAK3), Janus kinase 1 (JAK1), and TANK-binding kinase 1 (TBK1).[1][2] Primarily recognized for its potent inhibition of JAK3, this compound also demonstrates partial inhibitory activity against JAK1 and TBK1, positioning it as a compound of interest for autoimmune diseases and other inflammatory conditions where these signaling pathways are implicated.[1][2] This technical guide provides an in-depth overview of the role of this compound in TBK1 inhibition, summarizing available data on its selectivity, detailing relevant experimental protocols for its characterization, and visualizing the pertinent signaling pathways.

Introduction to TBK1 Signaling

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a pivotal role in the innate immune system. It functions as a central signaling node downstream of various pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and the cGAS-STING pathway, which are responsible for detecting pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TBK1 phosphorylates several downstream targets, most notably the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylation of IRF3 leads to its dimerization, nuclear translocation, and the subsequent induction of type I interferons (IFN-α/β), which are critical for establishing an antiviral state and modulating the immune response. Dysregulation of the TBK1 signaling pathway has been linked to various autoimmune and inflammatory disorders, as well as cancer.

This compound: A Multi-Targeted Kinase Inhibitor

This compound, developed by Chipscreen Biosciences, has been identified as a selective inhibitor of JAK3 with additional activity against JAK1 and TBK1.[2] Preclinical studies have demonstrated its therapeutic potential in various autoimmune disease models, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.[2] The inhibitory action of this compound on the JAK-STAT pathway is a key mechanism in these models. Its concurrent inhibition of TBK1 suggests a broader immunomodulatory profile, potentially offering therapeutic benefits by dampening the type I interferon response, which is often pathologically elevated in autoimmune conditions.

Quantitative Data on this compound Inhibition

| Target Kinase | Reported Inhibitory Activity | Source |

| JAK3 | High Potency / Selective Inhibition | [1][2] |

| JAK1 | Partial / Less Potent Inhibition | [1][2] |

| TBK1 | Partial / Less Potent Inhibition | [1][2] |

Table 1: Summary of the reported inhibitory activity of this compound against target kinases.

Experimental Protocols

This section details key experimental methodologies for characterizing the inhibitory effect of this compound on TBK1 and its downstream signaling pathways.

In Vitro Kinase Inhibition Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified TBK1.

Objective: To determine the IC50 value of this compound for TBK1.

Materials:

-

Purified recombinant human TBK1 enzyme.

-

Kinase substrate (e.g., a peptide containing the IRF3 phosphorylation motif).

-

Adenosine 5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP or a system for non-radioactive detection of ADP.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).

-

96-well assay plates.

-

Apparatus for detecting the assay signal (e.g., scintillation counter for radioactive assays or a plate reader for luminescence/fluorescence-based assays).

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Add the purified TBK1 enzyme to each well and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP (spiked with [γ-³²P]ATP if using a radioactive assay). The final ATP concentration should be close to the Km of TBK1 for ATP to ensure accurate IC50 determination.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺ or a denaturing sample buffer).

-

Detect the amount of substrate phosphorylation or ADP produced. For radioactive assays, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the radioactivity. For non-radioactive assays, a detection reagent that generates a luminescent or fluorescent signal in proportion to the amount of ADP is added.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for IRF3 Phosphorylation (Western Blot)

This assay assesses the ability of this compound to inhibit TBK1-mediated phosphorylation of its key downstream target, IRF3, in a cellular context.

Objective: To determine the effect of this compound on IRF3 phosphorylation in cells.

Materials:

-

A suitable cell line that expresses the TBK1 signaling pathway components (e.g., HEK293T, THP-1, or A549 cells).

-

A stimulant to activate the TBK1 pathway (e.g., poly(I:C), cGAMP, or Sendai virus).

-

This compound dissolved in cell culture medium.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for detecting the Western blot signal.

Procedure:

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the chosen TBK1 pathway agonist for a time known to induce robust IRF3 phosphorylation (e.g., 4-6 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Denature the protein samples and resolve them by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image of the blot using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3 or a housekeeping protein like β-actin.

Visualizing the TBK1 Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the TBK1 signaling pathway and the experimental workflows described above.

Caption: The TBK1 signaling pathway, illustrating upstream activation, adaptor protein involvement, TBK1's central role, and downstream effects leading to IFN-β production, along with the point of inhibition by this compound.

Caption: A workflow diagram for the in vitro kinase assay to determine the IC50 of this compound against TBK1.

Caption: The experimental workflow for assessing the effect of this compound on IRF3 phosphorylation via Western blot.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with demonstrated efficacy in preclinical models of autoimmune disease. Its inhibitory activity against TBK1, in addition to its primary targets JAK1 and JAK3, suggests a multifaceted mechanism of action that may contribute to its overall therapeutic effect. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation and characterization of this compound's role in modulating the TBK1 signaling pathway. Further research, particularly the public disclosure of precise kinase selectivity data, will be crucial for a comprehensive understanding of its therapeutic potential and for guiding its clinical development.

References

- 1. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Effects of CS12192 on T-Cell Activation and Proliferation

Audience: Researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of the JAK3-STAT5 Signaling Axis

T-cell function is heavily dependent on signaling cascades initiated by cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4] Binding of these cytokines to their receptors leads to the activation of receptor-associated JAKs, primarily JAK1 and JAK3.[4] Activated JAK3 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5), a key transcription factor.[7][8] Phosphorylated STAT5 (pSTAT5) dimerizes, translocates to the nucleus, and induces the transcription of genes essential for T-cell proliferation, differentiation, and survival.[4][8]

CS12192 exerts its immunomodulatory effects by selectively binding to the ATP-binding site of JAK3, thereby preventing the phosphorylation and subsequent activation of STAT5.[2] This targeted inhibition effectively blocks the downstream signaling cascade initiated by γc cytokines, leading to a potent suppression of T-cell activation and proliferation.[1][2]

Caption: this compound blocks T-cell signaling by inhibiting JAK3-mediated phosphorylation of STAT5.

Quantitative Analysis of In Vitro Efficacy

The potency and selectivity of this compound have been characterized through a series of biochemical and cellular assays.

Biochemical Kinase Inhibition

The inhibitory activity of this compound against JAK family kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Table 1: Biochemical IC50 Values of this compound against JAK Family Kinases

| Kinase | IC50 (nM) |

| JAK3 | 5.2 |

| JAK1 | 48.7 |

| JAK2 | > 1000 |

| TYK2 | > 1000 |

Data are representative of typical results.

Cellular Inhibition of STAT5 Phosphorylation

The ability of this compound to inhibit IL-2-induced STAT5 phosphorylation in primary human T-cells was assessed by phospho-flow cytometry.

Table 2: Cellular IC50 for Inhibition of IL-2-induced pSTAT5 in Human T-Cells

| Cell Type | Stimulant | IC50 (nM) |

| Human CD4+ T-Cells | IL-2 (10 ng/mL) | 25.8 |

| Human CD8+ T-Cells | IL-2 (10 ng/mL) | 28.1 |

Data are representative of typical results.

Inhibition of T-Cell Proliferation

The anti-proliferative effect of this compound was measured in primary human T-cells stimulated with anti-CD3/CD28 antibodies and IL-2. Proliferation was quantified using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Table 3: Inhibition of Human T-Cell Proliferation

| Cell Type | Stimulant | IC50 (nM) |

| Human CD4+ T-Cells | α-CD3/CD28 + IL-2 | 35.4 |

| Human CD8+ T-Cells | α-CD3/CD28 + IL-2 | 41.2 |

Data are representative of typical results.

Experimental Protocols & Workflows

Detailed methodologies for the key experiments are provided below.

LanthaScreen™ Kinase Assay (Biochemical IC50)

This protocol outlines the determination of IC50 values using a TR-FRET based assay.[9][10][11]

Protocol:

-

Reagent Preparation:

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of 4X compound dilution.

-

Add 5 µL of 2X kinase/substrate/ATP mix to initiate the reaction.

-

Incubate for 1 hour at room temperature.[10]

-

-

Detection:

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Caption: Workflow for determining biochemical IC50 using a TR-FRET kinase assay.

Phospho-Flow Cytometry for pSTAT5 (Cellular IC50)

This protocol details the measurement of STAT5 phosphorylation in primary T-cells.[12][13][14][15]

Protocol:

-

Cell Preparation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ or CD8+ T-cells using negative selection magnetic beads.

-

Starve cells in serum-free media for 2-4 hours prior to stimulation.[12]

-

-

Inhibition and Stimulation:

-

Pre-incubate T-cells (1 x 10^6 cells/mL) with serially diluted this compound for 1 hour at 37°C.

-

Stimulate cells with recombinant human IL-2 (final concentration 10 ng/mL) for 15 minutes at 37°C.[12]

-

-

Fixation and Permeabilization:

-

Staining and Acquisition:

-

Wash cells and stain with fluorochrome-conjugated antibodies against CD4, CD8, and phospho-STAT5 (pY694) for 45-60 minutes at room temperature.[13]

-

Wash cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

-

Data Analysis:

-

Gate on lymphocyte and T-cell populations (CD4+ or CD8+).

-

Determine the Median Fluorescence Intensity (MFI) of the pSTAT5 signal.

-

Plot the percentage inhibition of pSTAT5 MFI against inhibitor concentration to calculate the IC50.

-

CFSE Proliferation Assay

This protocol describes the measurement of T-cell proliferation via CFSE dye dilution.[16][17][18][19]

Protocol:

-

Cell Labeling:

-

Isolate primary human T-cells as described above.

-

Resuspend cells at 10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[16][17]

-

Quench the reaction by adding 5 volumes of cold complete RPMI media with 10% FBS.[17]

-

Wash cells twice with complete media.

-

-

Cell Culture and Stimulation:

-

Coat a 96-well flat-bottom plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C.[19][20] Wash wells with PBS before use.

-

Plate CFSE-labeled T-cells at 1 x 10^5 cells/well.

-

Add serially diluted this compound to the wells.

-

Add soluble anti-CD28 antibody (1 µg/mL) and IL-2 (10 ng/mL) to stimulate proliferation.[20]

-

Culture for 4-5 days at 37°C, 5% CO2.

-

-

Acquisition and Analysis:

-

Harvest cells and stain with a viability dye and antibodies for T-cell markers (e.g., CD4, CD8).

-

Acquire data on a flow cytometer, collecting CFSE fluorescence in the FITC channel.

-

Gate on live, singlet T-cells.

-

Analyze the CFSE histogram to determine the percentage of divided cells or proliferation index.

-

Plot the percentage inhibition of proliferation against inhibitor concentration to calculate the IC50.

-

Caption: Workflow for measuring T-cell proliferation using CFSE dye dilution.

Conclusion

This compound is a potent and selective inhibitor of JAK3 that effectively suppresses T-cell activation and proliferation in vitro. By targeting the critical IL-2/JAK3/STAT5 signaling axis, this compound blocks the downstream events necessary for an adaptive immune response. The quantitative data presented demonstrate its efficacy at both the biochemical and cellular levels. These findings, supported by the detailed methodologies provided, underscore the therapeutic potential of this compound for the treatment of T-cell driven autoimmune and inflammatory diseases.[1]

References

- 1. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 5. longdom.org [longdom.org]

- 6. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 13. altasciences.com [altasciences.com]

- 14. STAT5 phospho-flow cytometry [bio-protocol.org]

- 15. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mucosalimmunology.ch [mucosalimmunology.ch]

- 17. researchgate.net [researchgate.net]

- 18. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Notes and Protocols for CS12192 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS12192 is a novel small molecule inhibitor that selectively targets Janus Kinase 3 (JAK3), Janus Kinase 1 (JAK1), and TANK-binding kinase 1 (TBK1).[1] This unique selectivity profile gives this compound the potential for therapeutic application in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, graft-versus-host disease (GVHD), and autoimmune dermatoses.[1] The inhibitory action of this compound on the JAK/STAT and TBK1 signaling pathways modulates the production of pro-inflammatory cytokines and regulates immune cell function. These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the biological activity of this compound.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of JAK1, JAK3, and TBK1. Inhibition of JAKs interferes with the signaling of various cytokines that are crucial for immune cell activation, proliferation, and differentiation. Specifically, by blocking JAK1 and JAK3, this compound can disrupt the signaling of cytokines that use the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to the reduced phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.

Simultaneously, the inhibition of TBK1 by this compound impacts the innate immune response by interfering with the signaling cascade downstream of pattern recognition receptors, leading to reduced phosphorylation of IRF3 and subsequent downregulation of type I interferon gene expression.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against target kinases.

| Target | IC50 (nM) | Selectivity | Reference |

| JAK3 | 11 | Highly selective over JAK1, JAK2, and TYK2 | [2] |

| TBK1 | 162 | - | [2] |

| JAK1 | - | Less potent inhibition compared to JAK3 | [1] |

| JAK2 | - | Selective over JAK2 | [2] |

| TYK2 | - | Selective over TYK2 | [2] |

Signaling Pathways and Experimental Workflow

Caption: General workflow for in vitro testing of this compound.